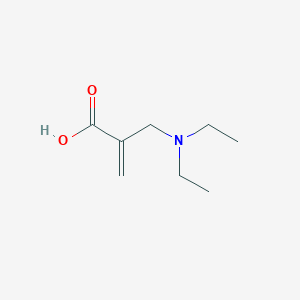

2-Diethylaminomethyl-acrylic acid

Description

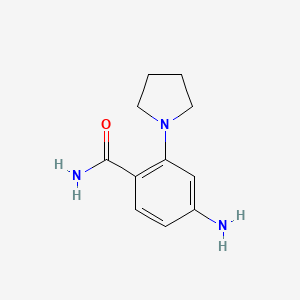

The compound of interest, 2-Diethylaminomethyl-acrylic acid, is a derivative of acrylic acid, which is a fundamental component in the production of acrylate polymers. Acrylic acid itself is known for its application in industrial processes and its presence in wastewater from acrylic manufacturing units, where it can contribute to environmental toxicity if not properly treated . The related compounds, such as poly(N,N-diethylacrylamide) and its block copolymers, exhibit responsive behavior in aqueous media, which is influenced by temperature and pH . Additionally, poly(N-[2-(diethylamino)ethyl]acrylamide) has been synthesized and studied for its thermosensitive and pH-sensitive properties .

Synthesis Analysis

The synthesis of related compounds involves several steps, including radical polymerization for poly(N-[2-(diethylamino)ethyl]acrylamide) , and sequential anionic polymerization for the synthesis of a triblock copolymer containing poly(N,N-diethylacrylamide) . The synthesis of 2-ethylacrylic acid, which shares a similar structure to the compound of interest, was achieved using diethyl malonate through a process that includes ethylation, hydrolysis-acidification, Knoevenagel reaction, and final hydrolysis-acidification . These methods could potentially be adapted for the synthesis of 2-Diethylaminomethyl-acrylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-ethylacrylic acid was confirmed by IR spectrum and 1H NMR spectrum . Similar analytical methods could be employed to elucidate the molecular structure of 2-Diethylaminomethyl-acrylic acid, ensuring the identification of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

The chemical behavior of acrylic acid derivatives can be complex. For example, the esterification of acrylic acid to form esters like 2-ethyl hexyl acrylate is a reaction that can be used to recover acrylic acid from industrial wastewater . The triblock copolymer containing poly(N,N-diethylacrylamide) can form a three-dimensional transient network in response to temperature changes, indicating a sol-gel transition due to hydrophobic physical crosslinks . These reactions and transitions are crucial for understanding the reactivity and potential applications of 2-Diethylaminomethyl-acrylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The triblock copolymer mentioned earlier exhibits pH-sensitivity and thermo-sensitivity, which are critical for its sol-gel transition in aqueous media . Similarly, poly(N-[2-(diethylamino)ethyl]acrylamide) solutions undergo a structural-phase transition with changes in temperature, concentration, and pH . These properties are indicative of the behavior that might be expected from 2-Diethylaminomethyl-acrylic acid, suggesting potential applications in smart materials and environmental management.

Scientific Research Applications

Polymerization in Molecular Spaces

2-Diethylaminomethyl-acrylic acid has been explored for its potential in influencing and controlling molecular reaction processes, especially in the field of polymerization. Studies have shown that acrylic acid can be effectively polymerized in novel two-dimensional molecular spaces with regular amino groups, leading to the formation of new organic-inorganic nanocomposite materials. This process suggests a potential for manipulating molecular reactions in structured environments (Yu et al., 2007).

Functionalization of Polyacrylamide Substrates

Research on polyacrylamide, a material commonly used in cell mechanobiology, has been extended to include the functionalization with acrylic acid. This modification allows for covalent bonding with proteins, creating substrates with controlled geometric and mechanical factors influencing cell behavior. This method shows potential for precise control over ligand density and substrate stiffness, crucial in studying cell responses (Poellmann & Wagoner Johnson, 2013).

Flame Retardancy in Polymers

Acrylic acid derivatives, such as acrylic acid-2-[(diethoxyphosphoryl)methylamino] ethyl ester, have been investigated for their role in enhancing flame retardancy in polymers like polyacrylonitrile. The incorporation of phosphorus and nitrogen groups leads to significant improvements in flame resistance, indicating potential applications in materials science for safety-critical environments (Joseph & Tretsiakova-McNally, 2012).

Micelle Formation and Stimuli-Responsive Behavior

Studies on block copolymers incorporating acrylic acid have revealed interesting stimuli-responsive behaviors. These polymers can form micelles responsive to pH and temperature changes, opening avenues for applications in drug delivery systems and other areas where controlled release and environmental responsiveness are essential (André et al., 2005).

Acrylamide Synthesis and Applications

Acrylamide, derived from acrylic acid, is extensively used in producing polymers like polyacrylamide. These polymers find applications in water treatment, paper processing, and mining. Understanding acrylamide's formation and presence in foods and its potential health risks has been a significant area of research (Taeymans et al., 2004).

Photoinitiating Systems for 3D Printing

New derivatives of 2-(diethylamino) have been synthesized for use as photoinitiators in polymerization processes, including 3D printing applications. These systems have shown high efficiency under visible light conditions, suggesting their potential in advanced manufacturing technologies (Hola et al., 2020).

properties

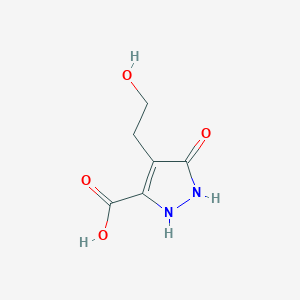

IUPAC Name |

2-(diethylaminomethyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-9(5-2)6-7(3)8(10)11/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVORBTXUFAMNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434064 | |

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diethylaminomethyl-acrylic acid | |

CAS RN |

27315-98-6 | |

| Record name | 2-DIETHYLAMINOMETHYL-ACRYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27315-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)